GLP-2(3-33)

GLP-2 receptor binding IC50 comparison receptor pharmacology

GLP-2(3-33) (CAS 275801-62-2) is the definitive tool for dissecting GLP-2R biased signaling—a unique partial agonist/competitive antagonist (EC50=5.8 nM, 15% cAMP efficacy) generated by DPP-4 cleavage. Essential reference compound for agonist vs. antagonist screening, intestinal adaptation negative control, and radioligand development. Order high-purity material to ensure reproducible pharmacology in your GLP-2R research.

Molecular Formula C156H242N40O53S
Molecular Weight 3557.9 g/mol
Cat. No. B10822618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-2(3-33)
Molecular FormulaC156H242N40O53S
Molecular Weight3557.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)N
InChIInChI=1S/C156H242N40O53S/c1-21-73(11)119(148(241)175-90(44-46-108(159)202)133(226)194-123(79(17)199)152(245)174-88(42-33-34-49-157)132(225)190-122(76(14)24-4)151(244)196-124(80(18)200)153(246)188-105(155(248)249)65-118(217)218)191-143(236)95(54-72(9)10)177-137(230)98(57-84-66-166-87-41-32-31-40-85(84)87)180-139(232)100(60-110(161)204)187-149(242)120(74(12)22-2)192-144(237)97(56-83-38-29-26-30-39-83)178-141(234)103(63-116(213)214)183-129(222)89(43-35-50-165-156(163)164)171-127(220)78(16)168-126(219)77(15)169-134(227)93(52-70(5)6)176-138(231)99(59-109(160)203)182-142(235)104(64-117(215)216)184-135(228)94(53-71(7)8)186-150(243)121(75(13)23-3)193-154(247)125(81(19)201)195-145(238)101(61-111(162)205)181-131(224)92(48-51-250-20)173-130(223)91(45-47-113(207)208)172-140(233)102(62-115(211)212)185-147(240)107(69-198)189-136(229)96(55-82-36-27-25-28-37-82)179-146(239)106(68-197)170-112(206)67-167-128(221)86(158)58-114(209)210/h25-32,36-41,66,70-81,86,88-107,119-125,166,197-201H,21-24,33-35,42-65,67-69,157-158H2,1-20H3,(H2,159,202)(H2,160,203)(H2,161,204)(H2,162,205)(H,167,221)(H,168,219)(H,169,227)(H,170,206)(H,171,220)(H,172,233)(H,173,223)(H,174,245)(H,175,241)(H,176,231)(H,177,230)(H,178,234)(H,179,239)(H,180,232)(H,181,224)(H,182,235)(H,183,222)(H,184,228)(H,185,240)(H,186,243)(H,187,242)(H,188,246)(H,189,229)(H,190,225)(H,191,236)(H,192,237)(H,193,247)(H,194,226)(H,195,238)(H,196,244)(H,207,208)(H,209,210)(H,211,212)(H,213,214)(H,215,216)(H,217,218)(H,248,249)(H4,163,164,165)/t73-,74-,75-,76-,77-,78-,79+,80+,81+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,119-,120-,121-,122-,123-,124-,125-/m0/s1
InChIKeyMYKFSDGCGNRIEA-KXTJMAPWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLP-2(3-33): A DPP-4-Generated Truncated GLP-2 Metabolite with Partial Agonist and Competitive Antagonist Properties


GLP-2(3-33) (CAS 275801-62-2) is a 31-amino acid N-terminally truncated peptide generated endogenously from full-length GLP-2(1-33) via dipeptidyl peptidase IV (DPP-4) cleavage [1]. It functions as a partial agonist at the glucagon-like peptide 2 receptor (GLP-2R) with an EC50 of 5.8 nM, while also exhibiting competitive antagonist properties at the same receptor . As the primary circulating metabolite of the intestinotrophic hormone GLP-2, GLP-2(3-33) serves as a critical pharmacological tool for investigating GLP-2R signaling bias and for distinguishing agonist versus antagonist mechanisms in intestinal physiology research [2].

Why GLP-2(3-33) Cannot Be Substituted by Full-Length GLP-2(1-33) or Other Truncated Analogs


GLP-2(3-33) exhibits a fundamentally distinct pharmacological profile from full-length GLP-2(1-33), characterized by a dual partial agonist/competitive antagonist mechanism that is absent in the native full agonist [1]. Its binding affinity is approximately 13-fold lower than that of GLP-2(1-33) (IC50 41 nM vs 3.1 nM), and its cAMP-stimulating efficacy reaches only 15% of the full-length peptide's maximum response, with potency reduced by more than two orders of magnitude [2]. Furthermore, among truncated GLP-2 analogs, GLP-2(3-33) displays distinct intrinsic agonistic activity relative to GLP-2(11-33), which exhibits weaker partial agonism and functions as a more potent orthosteric antagonist [3]. These quantitative pharmacological differences preclude simple in-class substitution and mandate precise compound selection based on the intended experimental objective—whether agonism, antagonism, or mixed pharmacology is required.

Quantitative Differentiation Evidence: GLP-2(3-33) versus Full-Length GLP-2(1-33) and Other Truncated Analogs


GLP-2(3-33) Exhibits 13-Fold Lower GLP-2R Binding Affinity Than Full-Length GLP-2(1-33)

GLP-2(3-33) binds to the human GLP-2 receptor with significantly reduced affinity compared to the full-length native peptide GLP-2(1-33). In direct competitive binding assays using cells expressing transfected human GLP-2 receptor, GLP-2(1-33) demonstrated an IC50 of 3.1 nM, whereas GLP-2(3-33) required a substantially higher concentration with an IC50 of 41 nM [1]. This corresponds to a relative binding affinity of 7.5% of the full-length peptide [2].

GLP-2 receptor binding IC50 comparison receptor pharmacology

GLP-2(3-33) Functions as a Partial Agonist with 15% Relative cAMP Efficacy and >100-Fold Lower Potency than GLP-2(1-33)

Functional characterization in cells expressing transfected human GLP-2 receptor revealed that GLP-2(3-33) stimulates cAMP accumulation with an efficacy reaching only 15% of the maximal response achieved by GLP-2(1-33). Moreover, the potency of GLP-2(3-33) was more than two orders of magnitude lower than that of GLP-2(1-33) [1]. Separately, GLP-2(3-33) has been characterized as a partial agonist with an EC50 of 5.8 nM in functional assays .

cAMP accumulation functional efficacy partial agonism

GLP-2(3-33) Demonstrates Competitive Antagonism: Dose-Dependent Rightward Shift of GLP-2(1-33) Dose-Response Curves

In vitro functional assays demonstrated that increasing concentrations of GLP-2(3-33) (ranging from 10⁻⁷ M to 10⁻⁵ M) produced a progressive rightward shift in the dose-response curve of GLP-2(1-33) for cAMP accumulation, consistent with competitive antagonistic properties at the GLP-2 receptor [1]. This antagonism was also confirmed in vivo: co-administration of 500 μg GLP-2(3-33) with 5 μg GLP-2(1-33) resulted in a significantly smaller intestinal growth response than 5 μg GLP-2(1-33) administered alone, indicating effective blockade of GLP-2(1-33)-mediated intestinotrophic signaling [1].

competitive antagonism dose-response shift GLP-2R antagonism

GLP-2(3-33) Exhibits Higher Intrinsic Agonistic Activity than GLP-2(11-33), a More Potent Orthosteric Antagonist

Comparative analysis of truncated GLP-2 analogs revealed that GLP-2(3-33) possesses higher intrinsic agonistic activity than GLP-2(11-33), while GLP-2(11-33) functions as the more potent orthosteric GLP-2R antagonist with binding activity nearly equal to that of GLP-2 and GLP-2(3-33) but with weaker intrinsic agonism [1]. This positions GLP-2(3-33) at a distinct point on the partial agonism spectrum relative to other N-terminally truncated analogs.

truncated analog comparison intrinsic activity orthosteric antagonism

Chronic GLP-2(3-33) Administration in HFD-Fed Mice Induces Metabolic Dysregulation, Highlighting Physiological Relevance Distinct from Full Agonists

In high-fat diet (HFD)-fed male C57BL/6J mice, chronic intraperitoneal administration of GLP-2(3-33) at 60 ng once daily for 4 weeks resulted in significant metabolic alterations, including increased plasma triglycerides and cholesterol, reduced HDL levels, and elevated plasma ALT and AST with increased intrahepatic lipid concentration [1]. These in vivo metabolic effects are distinct from the intestinotrophic and beneficial metabolic actions typically associated with full GLP-2R agonists and highlight the physiological relevance of endogenous GLP-2(3-33) production via DPP-4 cleavage.

in vivo metabolic effects dyslipidemia high-fat diet model

Radioligand Binding Kinetics: GLP-2(3-33)-Derived Tracer Exhibits Higher Bmax and Faster On/Off Rates than GLP-2(1-33)-Derived Tracer

Using [125I]-labeled M10Y-substituted peptides, the antagonist radioligand derived from GLP-2(3-33) ([125I]-hGLP-2(3-33,M10Y)) demonstrated distinct receptor binding kinetics compared to the full agonist radioligand derived from GLP-2(1-33) ([125I]-hGLP-2(1-33,M10Y)). The antagonist tracer exhibited a higher Bmax and faster on and off rates, with KD values of 40.6 nM for the antagonist tracer versus 59.3 nM for the agonist tracer at the human GLP-2 receptor [1]. Both tracers showed low affinity for the human GLP-1 receptor (Ki of 130 nM and 330 nM, respectively), confirming receptor selectivity [1].

radioligand binding receptor kinetics GLP-2R pharmacology

Optimal Research and Industrial Applications for GLP-2(3-33) Based on Verified Differentiation Evidence


Pharmacological Differentiation of GLP-2R Agonism versus Antagonism in Functional Assays

GLP-2(3-33) is uniquely suited as a reference compound for distinguishing agonist versus antagonist activity at the GLP-2 receptor. Its 15% relative cAMP efficacy and competitive antagonism profile [1] make it an ideal comparator when screening novel GLP-2R ligands, allowing researchers to benchmark whether candidate compounds behave as full agonists (like GLP-2(1-33)), partial agonists with competitive antagonist properties (like GLP-2(3-33)), or more potent orthosteric antagonists (like GLP-2(11-33)) [2]. This application is critical for early-stage drug discovery programs targeting GLP-2R for intestinal disorders.

In Vivo Modeling of DPP-4-Mediated GLP-2 Inactivation and Metabolic Consequences

As the primary circulating metabolite generated by DPP-4 cleavage of endogenous GLP-2 [1], GLP-2(3-33) is the definitive tool for investigating the physiological consequences of GLP-2 degradation in vivo. Chronic administration studies in HFD-fed mice demonstrate that GLP-2(3-33) produces dyslipidemia, hepatic lipid accumulation, and glucose intolerance [2]—effects that contrast with the beneficial metabolic actions of full GLP-2R agonists. This application is valuable for researchers studying the interplay between DPP-4 activity, incretin hormone metabolism, and metabolic disease progression, as well as for evaluating the therapeutic implications of DPP-4 inhibition on GLP-2 signaling.

Radioligand Development for GLP-2R Autoradiography and Binding Studies Requiring Antagonist Tracers

GLP-2(3-33) serves as the scaffold for developing antagonist radioligands with distinct binding kinetics from agonist-derived tracers. The M10Y-modified derivative [125I]-hGLP-2(3-33,M10Y) exhibits higher Bmax and faster on/off rates compared to the agonist tracer [125I]-hGLP-2(1-33,M10Y) [1], making it a preferred tool for autoradiographic localization of GLP-2R in target tissues and for competition binding studies where differential receptor population labeling is desired. This application is directly relevant to academic pharmacology laboratories and contract research organizations (CROs) conducting receptor binding and distribution studies.

Negative Control Compound for Intestinotrophic Efficacy Studies Involving GLP-2R Agonists

In experimental models of intestinal adaptation (e.g., short bowel syndrome, chemotherapy-induced mucositis), GLP-2(3-33) functions as a validated negative control for distinguishing GLP-2R-mediated intestinotrophic effects from off-target or non-specific growth responses. Its ability to competitively antagonize GLP-2(1-33)-induced intestinal growth when co-administered at a 100:1 ratio (500 μg GLP-2(3-33) vs 5 μg GLP-2(1-33)) [1] confirms that observed growth responses are receptor-specific. This application is essential for preclinical efficacy studies of GLP-2R agonists and for validating the specificity of intestinotrophic endpoints.

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